Bienvenue dans la boutique en ligne BenchChem!

Saframycin S

DNA minor groove binding sequence selectivity MPE footprinting

Saframycin S (decyano-saframycin A) is the biosynthetic precursor of saframycin A bearing an α-carbinolamine at C-21—the active principle forming covalent antibiotic-DNA complexes. It exhibits the highest antimicrobial activity among all saframycins and achieves 80–90% 40-day survival in Ehrlich ascites carcinoma at 0.5–0.75 mg/kg/day. Select saframycin S when your research demands: (1) expanded DNA sequence coverage including 5′-CGG and 5′-CTA motifs not recognized by saframycin A; (2) a dual-purpose intermediate quantitatively convertible to saframycin A via NaCN treatment (~50% yield); or (3) in-class antibacterial potency benchmarking. Single-atom modifications at C-21 cause up to 900-fold potency loss—substitution with close analogs is not functionally equivalent.

Molecular Formula C28H31N3O9
Molecular Weight 553.6 g/mol
CAS No. 75425-66-0
Cat. No. B1680731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaframycin S
CAS75425-66-0
SynonymsSaframycin S;  Decyano-saframycin A; 
Molecular FormulaC28H31N3O9
Molecular Weight553.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC
InChIInChI=1S/C28H31N3O9/c1-10-21(33)13-7-15-20-19-14(22(34)11(2)26(40-6)24(19)36)8-16(30(20)4)28(38)31(15)17(9-29-27(37)12(3)32)18(13)23(35)25(10)39-5/h15-17,20,28,38H,7-9H2,1-6H3,(H,29,37)/t15-,16+,17-,20+,28-/m0/s1
InChIKeyFKBKETJRCKZDAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Saframycin S (CAS 75425-66-0): A Decyano Tetrahydroisoquinoline Antitumor Antibiotic and Key Biosynthetic Intermediate


Saframycin S (CAS 75425-66-0) is a tetrahydroisoquinoline quinone antibiotic belonging to the saframycin family, isolated from Streptomyces lavendulae. It is structurally the decyano analog and biosynthetic precursor of saframycin A, the most extensively characterized member of this class [1]. Saframycin S possesses an α-carbinolamine functionality at the C-21 position rather than the α-cyanoamine group found in saframycin A, and it is presumed to represent the active principle that directly forms the covalent antibiotic-DNA complex responsible for antitumor activity [2]. Among the saframycin group antibiotics identified to date, saframycin S exhibits the highest antimicrobial activity against gram-positive bacteria and demonstrates potent antitumor efficacy in murine Ehrlich ascites carcinoma models, with comparable potency to saframycin A [3].

Why Saframycin S Cannot Be Interchanged With Saframycin A or Other In-Class Congeners


Within the saframycin family, minor structural modifications at the C-21 position and elsewhere on the tetrahydroisoquinoline scaffold produce profound quantitative differences in cytotoxicity, DNA sequence selectivity, antimicrobial spectrum, and in vivo toxicity. Saframycin S (α-carbinolamine at C-21) and saframycin A (α-cyanoamine at C-21) represent two distinct pharmacophores that, despite being interconvertible via cyanation/decyanation, exhibit divergent DNA-binding footprints, differential in vivo toxicity profiles, and opposing rank orders of activity depending on the tumor model [1]. Saframycins lacking either the cyanoamine or carbinolamine leaving group (e.g., saframycins B, C, D) lose up to 900-fold cytotoxic potency relative to saframycin S, demonstrating that even single-atom changes at C-21 are not tolerated [2]. Consequently, a researcher or procurement specialist cannot assume functional interchangeability between saframycin S and any close structural analog without accepting significant, quantifiable deviations in experimental outcomes.

Saframycin S (75425-66-0): Quantitative Differential Evidence Against Closest Analogs


Distinct DNA Sequence Recognition: Saframycin S Binds 5′-CGG and 5′-CTA That Are Not Recognized by Saframycin A

In a direct head-to-head complementary-strand MPE·Fe(II) footprinting study on an EcoRI/HindIII restriction fragment of pBR322 DNA, saframycin S exhibited a strong footprint at the 5′-CGG sequence, whereas saframycin A showed no detectable affinity for this sequence motif. Additionally, saframycin S uniquely bound to 5′-CTA sequences, a recognition site not observed for saframycin A. Both antibiotics share preference for 5′-GGG and 5′-GGC sequences [1]. In a subsequent 1992 study using exonuclease III stop assays on two restriction fragments, the differential recognition of 5′-CCG and 5′-CTA was confirmed to be a property of all OH-leaving-group-containing saframycins (S, Mx1, Mx3) but absent in the CN-containing saframycin A [2]. This differential DNA-sequence targeting means that the genomic loci alkylated by saframycin S are not a subset of those targeted by saframycin A.

DNA minor groove binding sequence selectivity MPE footprinting

Cytotoxicity Equivalence but Slight Numerical Superiority Over Saframycin A in L1210 Leukemia Cells

In a comprehensive structure-activity relationship study that evaluated 13 saframycins in parallel against the highly sensitive L1210 mouse leukemia cell line, saframycin S (bearing the α-carbinolamine at C-21) exhibited an ID50 of 0.0053 µM, which is numerically slightly lower than the ID50 of 0.0056 µM recorded for saframycin A (α-cyanoamine at C-21) [1]. In contrast, saframycins lacking the C-21 leaving group exhibited markedly reduced potency: saframycin B (ID50 = 0.80 µM, ~150-fold less active than S), saframycin C (ID50 = 3.9 µM, ~736-fold less active), and saframycin D (ID50 = 4.8 µM, ~906-fold less active). Even analogs bearing the α-cyanoamine but with bulky substituents at C-14 or C-25, such as saframycin F (ID50 = 0.59 µM) and saframycin H (ID50 = 0.033 µM), were substantially less potent than saframycin S [1].

cytotoxicity L1210 leukemia ID50 structure-activity relationship

Higher In Vivo Acute Toxicity Compared With Saframycin A in the Same Mouse Strain and Route

When administered intraperitoneally to ddY mice, saframycin S exhibits an LD50 of 3.2 mg/kg [1], whereas saframycin A tested under identical species, strain, and route conditions shows an LD50 of 4.9 mg/kg [2]. This represents an approximately 1.53-fold higher acute toxicity for saframycin S relative to saframycin A. The toxicity difference is consistent with the structural distinction at C-21: the α-carbinolamine of saframycin S may undergo more facile conversion to the reactive iminium species compared with the α-cyanoamine of saframycin A, potentially leading to a higher effective concentration of DNA-alkylating species in vivo. Notably, saframycin C, which lacks any C-21 leaving group, has been reported to be far less toxic and correspondingly far less active in antitumor assays, reinforcing the mechanistic link between C-21 functionality and both toxicity and efficacy [2].

acute toxicity LD50 ddY mice intraperitoneal

Ehrlich Ascites Carcinoma In Vivo Efficacy: Comparable or Potentially Greater Antitumor Activity at Lower Doses Than Saframycin A

Saframycin S administered at 0.5–0.75 mg/kg/day intraperitoneally for 10 consecutive days produced 80–90% 40-day survivors in ddY mice bearing Ehrlich ascites carcinoma [1]. By comparison, saframycin A tested in the same tumor model and mouse strain required 1.0 mg/kg/day administered from days 1–4 or days 1–6 to achieve 60% and 70% 60-day survivors, respectively, with all untreated control mice dying within 21 days [2]. Although the endpoint definitions differ (40-day versus 60-day survival), the data suggest that saframycin S achieves high cure rates at cumulative dose levels approximately 2- to 3-fold lower than those required for saframycin A in this model. Saframycin C, a comparator that lacks the C-21 leaving group, produced only 20% 60-day survivors even at a much higher dose of 15 mg/kg/day for 20 days, underscoring the essential role of the C-21 leaving group for in vivo antitumor activity [2].

Ehrlich ascites carcinoma in vivo antitumor survival rate ddY mice

Defined Conversion Yield to Saframycin A Enables Procurement as a Dual-Purpose Biosynthetic Intermediate

Saframycin S is both the biosynthetic precursor of saframycin A in Streptomyces lavendulae and a chemically tractable intermediate: treatment of saframycin S with sodium cyanide in weakly acidic or neutral aqueous solution at room temperature for 40–60 minutes converts it to saframycin A with approximately 50% isolated yield [1]. Conversely, saframycin S is itself preparatively accessible by acid-catalyzed decyanation of saframycin A (heating with dilute mineral acid or glacial acetic acid under reflux) [1]. This bidirectional interconversion is unique within the saframycin family: saframycins B, C, D, and other congeners lacking the C-21 leaving group cannot be transformed to the highly active saframycin A scaffold through simple chemical steps. The defined 50% cyanation yield provides a quantifiable basis for procuring saframycin S as a versatile intermediate rather than as a terminal product alone.

biosynthetic intermediate semisynthesis cyanation procurement

Saframycin S (75425-66-0): Application Scenarios Driven by Quantitative Differentiation Evidence


DNA Sequence-Specificity Studies of Tetrahydroisoquinoline Minor-Groove Alkylators

When experimental objectives require probing DNA sequence motifs beyond the standard 5′-GGG and 5′-GGC targets shared by all active saframycins, saframycin S is the indicated compound. As demonstrated by Rao and Lown (1990), saframycin S uniquely footprints at 5′-CGG and 5′-CTA sequences that saframycin A does not recognize [1]. This expanded sequence repertoire enables genomic pharmacology studies, MPE footprinting experiments, and exonuclease III stop assays aimed at mapping the full spectrum of tetrahydroisoquinoline-DNA adducts, for which saframycin A would provide an incomplete binding landscape.

In Vivo Murine Ehrlich Ascites Carcinoma Efficacy Studies With Dose-Response Optimization

For in vivo antitumor efficacy experiments in the Ehrlich ascites carcinoma model, saframycin S delivers 80–90% 40-day survival at 0.5–0.75 mg/kg/day × 10 days [1], achieving high cure rates at lower daily doses than the 1.0 mg/kg/day required for saframycin A (60–70% 60-day survival) [2]. Researchers designing dose-response or therapeutic window studies in this model should select saframycin S when lower per-dose drug burden is desired, while carefully accounting for its 1.53-fold greater acute toxicity (LD50 = 3.2 mg/kg vs. 4.9 mg/kg for saframycin A) in maximum tolerated dose determinations [1] [2].

Semisynthetic Derivatization and Saframycin A Precursor Supply

Laboratories engaged in semisynthetic modification of the saframycin scaffold can procure saframycin S as a dual-purpose intermediate. It is quantitatively convertible to saframycin A in ~50% yield by simple NaCN treatment under mild aqueous conditions [1], while retaining its own potent biological activity (L1210 ID50 = 0.0053 µM) [3]. This contrasts with saframycins B, C, and D, which lack the C-21 leaving group and cannot be upgraded to the highly active saframycin A scaffold. Procurement of saframycin S thus provides both a directly bioactive compound and a storable synthetic precursor to the flagship saframycin A.

Comparative Antimicrobial Screening Against Gram-Positive Bacterial Panels

Saframycin S has been explicitly identified as possessing the highest antimicrobial activity among all saframycin group antibiotics, particularly against gram-positive bacteria [1]. Although specific MIC values are not reported in the primary literature, this rank-order designation—derived from the original characterization study by Mikami et al. (1981)—positions saframycin S as the preferred saframycin for antimicrobial susceptibility screening panels aiming to compare in-class antibacterial potency. Researchers should note that saframycin A, despite its prominence in antitumor studies, does not share this 'highest antimicrobial' designation.

Quote Request

Request a Quote for Saframycin S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.